molecular formula C12H13NO B6616997 3,4-Dimethyl-5-(3-methylphenyl)-1,2-oxazole CAS No. 61314-42-9

3,4-Dimethyl-5-(3-methylphenyl)-1,2-oxazole

Cat. No. B6616997
CAS RN: 61314-42-9
M. Wt: 187.24 g/mol
InChI Key: RKPYUOUVRYIKEV-UHFFFAOYSA-N
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Description

3,4-Dimethyl-5-(3-methylphenyl)-1,2-oxazole, also known as DMPO, is a heterocyclic aromatic compound with a five-membered ring structure. It is a derivative of oxazole and is widely used in the field of organic chemistry. DMPO is a useful synthetic intermediate for the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals, and is used in the study of biological systems.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-5-(3-methylphenyl)-1,2-oxazole is not yet fully understood. However, it is believed to act by forming a complex with the target molecule, which then allows the molecule to be modified or activated. This mechanism is thought to be the basis for its use in drug discovery and drug delivery.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-Dimethyl-5-(3-methylphenyl)-1,2-oxazole have not yet been fully elucidated. However, it has been shown to have an inhibitory effect on certain enzymes, such as cytochrome P450 enzymes, and to affect the activity of certain proteins, such as the enzyme glycogen synthase. It has also been shown to have an effect on the metabolism of certain drugs, such as the anticonvulsant drug phenytoin.

Advantages and Limitations for Lab Experiments

The main advantage of using 3,4-Dimethyl-5-(3-methylphenyl)-1,2-oxazole in laboratory experiments is its high solubility in organic solvents. This makes it an ideal substrate for the synthesis of various organic compounds. However, it can be difficult to purify and can be toxic in high concentrations.

Future Directions

Future research on 3,4-Dimethyl-5-(3-methylphenyl)-1,2-oxazole could focus on elucidating its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done on its potential uses in drug discovery and drug delivery, as well as its potential applications in agrochemicals. Furthermore, research could be conducted to identify new methods of synthesis and to improve its solubility in organic solvents. Finally, research could be conducted to identify potential new uses for 3,4-Dimethyl-5-(3-methylphenyl)-1,2-oxazole, such as in the synthesis of other organic compounds.

Synthesis Methods

3,4-Dimethyl-5-(3-methylphenyl)-1,2-oxazole can be synthesized using a variety of methods. The most common method is the reaction of 2-methyl-3-methoxybenzaldehyde and ethyl acetoacetate in the presence of a base. This reaction is also known as the Estermann reaction. Other methods of synthesis include the reaction of 3-methylphenol and ethyl acetoacetate in the presence of a base, the reaction of 2-methyl-3-methoxybenzaldehyde and ethyl cyanoacetate in the presence of a base, and the reaction of 3-methylphenol and ethyl cyanoacetate in the presence of a base.

Scientific Research Applications

3,4-Dimethyl-5-(3-methylphenyl)-1,2-oxazole is used in a wide range of scientific research applications, including drug discovery, drug development, and drug delivery. It has been used as a substrate for the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. It is also used in the study of biological systems, including enzyme-catalyzed reactions, metabolic pathways, and drug-target interactions.

properties

IUPAC Name

3,4-dimethyl-5-(3-methylphenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-8-5-4-6-11(7-8)12-9(2)10(3)13-14-12/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPYUOUVRYIKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=NO2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90818515
Record name 3,4-Dimethyl-5-(3-methylphenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90818515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-5-(3-methylphenyl)-1,2-oxazole

CAS RN

61314-42-9
Record name 3,4-Dimethyl-5-(3-methylphenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90818515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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